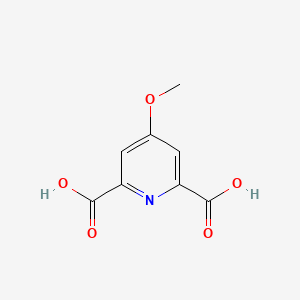

4-methoxypyridine-2,6-dicarboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGKNNWONGEVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440716 | |

| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52062-26-7 | |

| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxypyridine 2,6 Dicarboxylic Acid and Its Derivatives

Established Synthetic Routes and Reaction Pathways

Traditional synthetic approaches to 4-methoxypyridine-2,6-dicarboxylic acid and its derivatives typically involve multi-step sequences that rely on fundamental organic reactions such as ester hydrolysis and nucleophilic substitution of halogens.

Ester Hydrolysis Approaches

A common and fundamental step in the synthesis of pyridine-2,6-dicarboxylic acids is the hydrolysis of their corresponding diester derivatives. This approach is predicated on the initial synthesis of a stable diester, such as dimethyl or diethyl 4-methoxypyridine-2,6-dicarboxylate, which is then converted to the dicarboxylic acid in a subsequent step. The hydrolysis is typically carried out under basic conditions.

For instance, a procedure analogous to the synthesis of similar pyridine (B92270) dicarboxylic acids involves the hydrolysis of a diester using an alkali hydroxide (B78521) like potassium hydroxide in a solvent such as methanol. rsc.org The reaction mixture is heated to facilitate the saponification of both ester groups. rsc.org Following the reaction, acidification of the aqueous solution containing the resulting potassium salt precipitates the final dicarboxylic acid product. rsc.org While general, this method is a staple for producing the final acid form of many pyridine dicarboxylic acid derivatives. google.comgoogle.com

Halogen-Substitution Pathways

Halogen-substitution pathways provide a versatile route to introducing the methoxy (B1213986) group onto the pyridine ring. These methods typically start with a halogenated pyridine precursor, such as a 4-chloro or 4-bromo derivative. The halogen atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the two carboxyl groups (or their ester forms).

The synthesis can begin with a precursor like 4-chloropyridine-2,6-dicarbonyl dichloride. researchgate.net A more common laboratory-scale route involves the synthesis of a stable diester, such as dimethyl 4-bromopyridine-2,6-dicarboxylate. rsc.org This intermediate can then be reacted with sodium methoxide (B1231860) in an anhydrous solvent like methanol. researchgate.net The methoxide ion acts as a nucleophile, displacing the bromide or chloride ion at the 4-position to yield dimethyl 4-methoxypyridine-2,6-dicarboxylate. researchgate.net The final step is the hydrolysis of the diester to the target dicarboxylic acid, as described in the section above. This substitution reaction is a key strategy for creating functionalized pyridines from readily available halopyridine starting materials. researchgate.net

Novel and Optimized Synthesis Protocols

Recent advancements have focused on developing more efficient, atom-economical, and environmentally friendly methods. These novel protocols often involve one-pot strategies and specialized catalytic systems to streamline the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives. oist.jp

One-Pot Reaction Strategies

Researchers have developed a one-pot method that synthesizes 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from simple starting materials like pyruvates and aldehydes under mild conditions. oist.jpgoogle.com This approach avoids the lengthy routes and harsh conditions often associated with traditional methods. oist.jp The one-pot procedure is not only efficient but also boasts high atom economy by bypassing the need to isolate and purify intermediates. oist.jpgoogle.com In many cases, the yields from this one-pot method have been shown to be higher than previous two-pot procedures. google.com

Pyrrolidine-Acetic Acid Catalyzed Methods

A key innovation in the one-pot synthesis is the use of a pyrrolidine-acetic acid catalytic system. google.com This combination was found to be effective in catalyzing the initial reaction between pyruvates and aldehydes to form a crucial intermediate. google.com While other catalysts like β-proline were also effective, the accessibility and lower cost of pyrrolidine (B122466) and acetic acid make this system particularly advantageous. google.com The optimization of this catalytic system involved adjusting the molar ratios of pyrrolidine and acetic acid to maximize the yield of the desired products. google.com

Dihydropyran Derivative Precursors in Synthesis

The one-pot synthesis proceeds through the formation of functionalized dihydropyran derivatives as key precursors. oist.jpgoogle.com In the first stage of the reaction, pyruvates and aldehydes undergo a cascade reaction catalyzed by the pyrrolidine-acetic acid system to form a dihydropyran intermediate. google.com This intermediate is then directly reacted in the same pot with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, which leads to the formation of the final pyridine ring structure. google.com The ability to generate the dihydropyran precursor and convert it to the final pyridine derivative in a single reaction vessel represents a significant optimization in the synthesis of this class of compounds. oist.jpgoogle.com

The table below summarizes the results of the one-pot synthesis for various 4-substituted-pyridine-2,6-dicarboxylic acid derivatives using this methodology.

| Aldehyde (R group) | Pyruvate | Yield (%) |

| p-Nitrobenzaldehyde | Ethyl Pyruvate | 77 |

| p-Chlorobenzaldehyde | Ethyl Pyruvate | 67 |

| p-Bromobenzaldehyde | Ethyl Pyruvate | 65 |

| Benzaldehyde | Ethyl Pyruvate | 50 |

| Isovaleraldehyde | Ethyl Pyruvate | 58 |

| α,α-Dimethoxyacetaldehyde | Ethyl Pyruvate | 45 |

| Data sourced from Chouthaiwale, P. V., et al. (2017). google.com |

Regioselective Synthesis and Functional Group Transformations

The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for developing novel compounds. Recent advancements have led to elegant and efficient methods for the regioselective synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, including the 4-methoxy variant.

A notable development is a one-pot synthesis that produces 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from simple starting materials like pyruvates and aldehydes. nii.ac.jpresearchgate.net This method proceeds under mild conditions and offers a concise route to these valuable compounds, which previously required lengthy and harsh synthetic procedures. oist.jp The reaction is catalyzed by a pyrrolidine-acetic acid system, first yielding a functionalized dihydropyran intermediate. nii.ac.jpresearchgate.net This intermediate is then reacted in the same pot with an ammonia source, such as ammonium acetate, to construct the pyridine ring. nii.ac.jp

The regioselectivity is controlled by the choice of the aldehyde reactant; the substituent on the aldehyde becomes the substituent at the 4-position of the pyridine ring. nii.ac.jpgoogle.com This provides a versatile method for creating a library of 4-substituted derivatives. oist.jp For instance, using an aldehyde with a methoxy group would lead to the desired 4-methoxy-substituted pyridine core. The one-pot procedure is not only efficient but has also been successfully scaled up, demonstrating its practical utility. researchgate.net

Table 1: One-Pot Synthesis of Various 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives This table illustrates the versatility of the one-pot synthesis method using various aldehydes to produce different 4-substituted derivatives. The yields shown are for the one-pot procedure.

| Aldehyde Reactant | 4-Position Substituent (R) | Product | Isolated Yield (%) |

| p-Nitrobenzaldehyde | 4-Nitrophenyl | Diethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate | 68 |

| Benzaldehyde | Phenyl | Diethyl 4-phenylpyridine-2,6-dicarboxylate | 50 |

| Isovaleraldehyde | Isobutyl | Diethyl 4-isobutylpyridine-2,6-dicarboxylate | 55 |

| Cyclohexanecarboxaldehyde | Cyclohexyl | Diethyl 4-cyclohexylpyridine-2,6-dicarboxylate | 64 |

| Data sourced from research by Tanaka, F. et al. (2016). nii.ac.jpresearchgate.net |

Once the this compound scaffold is synthesized, its carboxylic acid groups serve as versatile handles for further functional group transformations. These transformations are key to producing a wide array of derivatives, such as esters, amides, and acid chlorides, which are themselves important building blocks. oist.jpresearchgate.net

The carboxylic acid groups can be readily converted into more reactive acyl chlorides. Specifically, 4-alkoxypyridine-2,6-dicarboxylic acids react with reagents like thionyl chloride to yield the corresponding 4-alkoxypyridine-2,6-dicarboxylic acid chlorides. researchgate.net These acyl chlorides are valuable intermediates for synthesizing esters and amides. mdpi.comnih.gov The condensation reaction of these acid chlorides with various amines leads to the formation of symmetrical pyridine-2,6-dicarboxamides. nih.gov Similarly, reaction with alcohols produces pyridine-2,6-dicarboxylic acid esters. mdpi.com

Table 2: Key Functional Group Transformations of Pyridine-2,6-dicarboxylic Acid Derivatives

| Starting Material | Reagent(s) | Transformation | Product Class |

| 4-Alkoxypyridine-2,6-dicarboxylic acid | Thionyl Chloride (SOCl₂) | Carboxylic Acid → Acid Chloride | Dicarbonyl Dichloride |

| Pyridine-2,6-dicarbonyl dichloride | Alcohols (e.g., 2-Iodophenol) / Et₃N | Acid Chloride → Ester | Diester |

| Pyridine-2,6-dicarbonyl dichloride | Aromatic Amines / Et₃N | Acid Chloride → Amide | Dicarboxamide |

| Data sourced from various studies on pyridine dicarboxylic acid chemistry. researchgate.netmdpi.comnih.gov |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry and atom economy are increasingly central to modern synthetic planning, aiming to create chemical processes that are both efficient and environmentally benign. Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product versus how many are lost in byproducts. rsc.org

Addition and cycloaddition reactions are considered highly atom-economical as they incorporate all or most of the reactant atoms into the product. rsc.org The one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives is noted for its high atom economy. oist.jp This efficiency stems from its convergent, multi-component nature, which minimizes the generation of waste compared to traditional linear syntheses that often involve stoichiometric reagents and protecting groups. oist.jprsc.org

The green credentials of this synthetic route extend beyond atom economy. Several other principles of green chemistry are embodied in the process:

One-Pot Procedure : By combining multiple reaction steps into a single operation, this method avoids the need to isolate and purify intermediates, which significantly reduces solvent usage, energy consumption, and potential loss of material. researchgate.net

Catalysis : The reaction employs a pyrrolidine-acetic acid catalyst system, which is an example of organocatalysis. nii.ac.jpresearchgate.net Using catalysts, especially non-toxic and readily available ones, is preferable to using stoichiometric reagents that are consumed in the reaction and generate more waste.

Mild Reaction Conditions : The synthesis is typically carried out at or near room temperature, which minimizes energy demands compared to processes requiring high temperatures. google.com

Furthering the application of green chemistry, other methods have been developed for derivatives of the parent compound, pyridine-2,6-dicarboxylic acid. For example, metal complexes such as zinc pyridine-2,6-dicarboxylate (B1240393) have been synthesized using room-temperature solid-state reactions, a method that completely eliminates the need for solvents and represents a significant step towards sustainable chemical manufacturing.

Coordination Chemistry and Metal Complexes of 4 Methoxypyridine 2,6 Dicarboxylic Acid

Ligand Design Principles and Coordination Modes

The design of ligands is a fundamental aspect of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. 4-Methoxypyridine-2,6-dicarboxylic acid is designed as a multidentate ligand, capable of binding to a metal center through multiple atoms simultaneously.

Similar to its parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid or DPA), this compound functions as a versatile multidentate ligand. ajol.info The primary mode of coordination involves a tridentate (three-toothed) chelation to a metal ion. This binding occurs through the nitrogen atom of the pyridine (B92270) ring and one oxygen atom from each of the two carboxylate groups located at the 2 and 6 positions. ajol.info This N,O,O-coordination forms two stable five-membered chelate rings with the metal center, a highly favorable arrangement in coordination chemistry. ajol.info

This chelation is a common feature for pyridine-2,6-dicarboxylate-based ligands, which are known to form stable complexes with a wide range of metal ions, including transition metals and lanthanides. tandfonline.comresearchgate.net The rigidity of the pyridine backbone combined with the flexible positioning of the carboxylate groups allows it to adapt to the preferred coordination geometry of various metal ions. researchgate.net X-ray crystallography studies on related compounds confirm that the ligand can coordinate to metal centers, creating well-defined and often highly symmetric structures. researchgate.net This multidentate chelation effect is effective in binding to uncoordinated metal ions and can lead to the formation of mononuclear or polynuclear complexes. researchgate.netrsc.org

The substituent at the 4-position of the pyridine ring plays a crucial role in modifying the electronic properties of the ligand, which in turn affects the stability and reactivity of its metal complexes. In this compound, this substituent is a methoxy (B1213986) group (-OCH₃).

The methoxy group can influence the ligand's properties in several ways. Research on the analogous 4-hydroxypyridine-2,6-dicarboxylic acid shows that the group at the 4-position can act as an electron acceptor in acidic solutions, which reduces the electron density available for donation by the pyridine nitrogen. Conversely, under different conditions, the methoxy group can act as an electron-donating group, increasing the electron density on the pyridine ring and potentially strengthening the coordination bond with the metal ion. cymitquimica.com This dual nature can result in dramatic structural changes in the resulting coordination polymers compared to the unsubstituted parent ligand. nih.gov The introduction of such functional groups can also influence the supramolecular assembly of the complexes through non-covalent interactions. nih.gov

Proton transfer compounds can be formed by reacting an acid, such as this compound, with a suitable base. tandfonline.com In this process, a proton is transferred from the carboxylic acid group of the pyridine derivative to the basic molecule, creating a salt composed of a protonated base cation and a deprotonated dicarboxylate anion. tandfonline.comnih.gov For instance, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) reacts with 2,6-diaminopyridine (B39239) to form a salt where the pyridine nitrogen of 2,6-diaminopyridine is protonated, and the chelidamic acid is deprotonated at its carboxylate groups. nih.gov

These proton transfer salts can then be used as building blocks for the synthesis of more complex coordination compounds. The dicarboxylate anion within the salt is available to coordinate with metal ions. This strategy has been used to synthesize complexes where the protonated base acts as a counter-ion to a negatively charged metal-ligand complex. tandfonline.com For example, a proton transfer compound formed between 2-aminobenzothiazole (B30445) and pyridine-2,6-dicarboxylic acid was subsequently reacted with various metal salts to produce complexes like (HABT)[Fe(dipic)₂]·4H₂O and [Cu(dipic)(ABT)(H₂O)]. tandfonline.com This approach allows for the creation of intricate supramolecular architectures stabilized by hydrogen bonding and other non-covalent interactions between the complex anion and the organic cation.

| Component 1 (Acid) | Component 2 (Base) | Resulting Species | Potential for Coordination |

| Pyridine-2,6-dicarboxylic acid | 2-Aminobenzothiazole | (HABT)⁺(Hdipic)⁻ | The (Hdipic)⁻ anion can coordinate with metal ions. tandfonline.com |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | 2,6-Diaminopyridine | C₅H₈N₃⁺ · C₇H₄NO₅⁻ | The chelidamate anion (C₇H₄NO₅⁻) can participate in coordination and hydrogen bonding. nih.gov |

This table provides examples of proton transfer salts formed from related pyridine dicarboxylic acids.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, often involving the reaction of the ligand with a metal salt in a suitable solvent system. The resulting complexes are characterized using a suite of analytical techniques to determine their structure and properties.

Mononuclear complexes contain a single metal center coordinated by one or more ligand molecules. The synthesis of such complexes with ligands like this compound typically involves reacting the ligand with a metal salt in a specific stoichiometric ratio. For example, mononuclear complexes of the type [M(L)(H₂O)₂], where L is dipicolinate, have been synthesized with metals like Co(II), Ni(II), and Zn(II). ajol.info In these complexes, the dipicolinate ligand coordinates to the metal ion through the two carboxylate oxygens and the pyridine nitrogen, with water molecules completing the coordination sphere of the metal. ajol.info

Characterization of these complexes relies on techniques such as:

Elemental Analysis: To confirm the empirical formula. tandfonline.com

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate groups to the metal ion by observing shifts in the C=O stretching frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex. tandfonline.com

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths and angles, and the coordination geometry of the metal ion. researchgate.net

| Metal Ion | General Formula Example | Coordination Mode | Reference |

| Co(II), Ni(II), Zn(II) | [M(dipic)(H₂O)₂] | Tridentate (N, O, O) | ajol.info |

| Fe(III) | (HABT)[Fe(dipic)₂]·4H₂O | Tridentate (N, O, O) | tandfonline.com |

| Cu(II) | [Cu(dipic)(ABT)(H₂O)] | Tridentate (N, O, O) | tandfonline.com |

This table shows examples of mononuclear complexes formed with the related pyridine-2,6-dicarboxylic acid (dipic).

Mixed ligand complexes are coordination compounds in which a central metal atom is bound to two or more different types of ligands. tandfonline.com The synthesis of mixed ligand complexes involving this compound can be approached by bringing the primary ligand and a secondary ligand together with a metal ion. tandfonline.com The secondary ligand can be another organic molecule, such as 2-aminobenzothiazole or an N-heterocycle, which coordinates to the metal alongside the dicarboxylate. tandfonline.comrsc.org

| Complex Type | Primary Ligand | Secondary Ligand(s) | Resulting Structure Type | Reference |

| Mixed Ligand | Pyridine-2,6-dicarboxylic acid | 2-Aminobenzothiazole, Water | Mononuclear complex | tandfonline.com |

| Mixed Ligand | Pyridine-2,6-dicarboxylic acid | 4,4'-Bipyridine, Water | 2D Network | rsc.org |

| Mixed Metal | Pyridine-2,6-dicarboxylic acid | Water | Hetero dimetallic complex | researchgate.net |

| Mixed Ligand | 1,4-di(1H-imidazol-4-yl)benzene | 4-Methylphthalic acid | 2D and 3D Polymers | mdpi.com |

This table illustrates the diversity of mixed ligand and mixed metal complexes formed with related carboxylate and N-donor ligands.

Polynuclear and Polymeric Coordination Compounds

This compound, a derivative of chelidamic acid, demonstrates a significant capacity for forming polynuclear and polymeric coordination compounds. While specific research on the polymeric structures derived directly from this ligand is limited, the behavior of closely related ligands provides substantial insight into its coordinating potential.

The self-assembly of analogous ligands, such as 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM), with various metal ions has been shown to produce a range of coordination polymers with diverse dimensionalities. For instance, H₃CAM reacts with Zn(II) salts under hydrothermal conditions to form a 2D coordination polymer with a (4,4) net topology. rsc.orgnih.gov Similarly, its reactions with neodymium(III) oxide result in a highly ordered 2D grid built from square motifs of four Nd(III) ions. rsc.orgnih.gov When lanthanide(III) salts are used instead of oxides, 2D coordination polymers with a 3³4² uniform net are formed, where the hydroxyl groups of H₃CAM participate in coordination. rsc.orgnih.gov The structural diversity extends further, with the reaction of H₂PDA (pyridine-2,6-dicarboxylic acid) with Nd₂O₃ yielding a 3D microporous coordination polymer. rsc.orgnih.gov These examples underscore the ability of the pyridinedicarboxylate framework to act as a versatile building block for extended networks. The methoxy group in this compound, while electronically different from a hydroxyl group, is not expected to fundamentally alter this capacity for forming polymeric structures through coordination via the pyridine nitrogen and carboxylate oxygens.

Furthermore, studies on complexes involving 4-methoxypyridine (B45360) (4-MOP) as a co-ligand have demonstrated the formation of polymeric chains. For example, a 1-D polymeric complex of copper(II) with 4-MOP and bridging azide (B81097) ligands has been synthesized and characterized. researchgate.net This indicates that the presence of the methoxy-substituted pyridine ring is compatible with the formation of extended polymeric networks. The structural variations observed, from 1D chains to 2D and 3D frameworks in related systems, are often influenced by factors such as the choice of metal ion, the presence of co-ligands, and the reaction conditions. rsc.orgnih.gov For instance, the reaction of pyridine-2,6-dicarboxylic acid with Cu(II) in the presence of different N-heterocycle spacers can yield 1D, 2D, or 3D metal-organic frameworks. rsc.org

Structural Elucidation of Coordination Complexes

The precise arrangement of atoms within the coordination complexes of this compound and its analogs is primarily determined through single-crystal X-ray diffraction.

X-ray Diffraction Studies of Complex Geometries

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of coordination compounds. For a mixed-ligand complex, 4-methoxypyridine-(pyridine-2,6-dicarboxylato-N,O,O′) copper(II), single-crystal X-ray diffraction revealed a non-centrosymmetric packing arrangement. fgcu.edu The compound crystallizes in the orthorhombic space group Pca2(1). fgcu.edu The unit cell parameters for this complex were determined to be a = 27.339(3) Å, b = 3.7130(4) Å, and c = 11.6859(12) Å, with a volume of 1186.2(2) ų. fgcu.edu The structure was solved and refined to a final R-factor of 0.0327, indicating a high degree of accuracy in the determined atomic positions. fgcu.edu

In studies of related pyridine-dicarboxylic acid complexes, X-ray diffraction has been instrumental in characterizing a wide array of structures, from discrete mononuclear and polynuclear complexes to extensive 1D, 2D, and 3D coordination polymers. nih.govfgcu.eduresearchgate.netnih.gov For example, the structure of heavy metal complexes of 4-chloro-2,6-dipicolinic acid was determined by single-crystal X-ray diffraction, revealing mononuclear silver(I) and polymeric cadmium(II) complexes. researchgate.net Similarly, various coordination polymers constructed from other functionalized pyridine-dicarboxylic acids have had their complex network topologies elucidated through this technique. nih.gov

Analysis of Coordination Spheres (e.g., Square Pyramidal, Octahedral)

The coordination sphere of the central metal ion in complexes with pyridine-dicarboxylate ligands can adopt various geometries, largely influenced by the nature of the metal and the other coordinating ligands. In the case of 4-methoxypyridine-(pyridine-2,6-dicarboxylato-N,O,O′) copper(II), the copper(II) cation is coordinated to two nitrogen atoms (one from the pyridine-2,6-dicarboxylate (B1240393) ligand and one from the 4-methoxypyridine co-ligand) and two oxygen atoms from the carboxylate groups of the dicarboxylate ligand. fgcu.edu

In the broader family of pyridine-dicarboxylic acid complexes, a variety of coordination geometries are observed. For instance, complexes of 4,4′-(pyridine-3,5-diyl)dibenzoic acid with Co(II) and Ni(II) exhibit distorted octahedral geometries. nih.gov A manganese(II) complex with the same ligand displays a five-coordinate, distorted trigonal bipyramidal environment. nih.gov Heavy metal complexes of 4-chlorodipicolinic acid show a seven-coordinate Cd(II) ion, which can be described as a distorted pentagonal bipyramid. researchgate.net Nickel(II) complexes with pyridine-2,6-dicarboxylate can feature distorted octahedral coordination polyhedra. nih.gov The coordination number and geometry are thus highly dependent on the specific metal ion and the steric and electronic properties of the ligands involved.

Intramolecular Interactions within Complexes

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing the conformation of coordination complexes. In complexes derived from pyridine-2,6-dicarboxylic acid and its analogs, the carboxyl groups can participate in intramolecular hydrogen bonding. This is a common feature in dicarboxylic acids, where a hydrogen bond can form between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of the other. nih.gov

Spectroscopic Investigations of Metal Complexes

Spectroscopic techniques are essential for characterizing the coordination environment of metal complexes and confirming the binding of the ligand to the metal center.

Vibrational Spectroscopy (FT-IR, Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of ligands and their metal complexes. The coordination of this compound to a metal ion induces significant changes in its vibrational spectrum, particularly in the regions corresponding to the carboxylate and pyridine ring vibrations.

The most indicative changes are observed in the stretching frequencies of the carboxylate groups. In the free ligand, the C=O stretching vibration of the carboxylic acid is typically observed at a high frequency. Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

In addition to the carboxylate vibrations, the vibrational modes of the pyridine ring are also affected by coordination. The ring breathing and C-H in-plane and out-of-plane bending vibrations may shift upon complexation, providing further evidence of ligand binding. For example, in FT-IR spectra of metal complexes with pyridine-2,6-dicarboxylic acid, the coordination to the metal ion is confirmed by shifts in the characteristic bands of the carboxylate and pyridine groups. ajol.info An IR spectrum is available for the dimethyl ester of this compound, which can serve as a reference for the uncoordinated ligand framework. nist.gov

Below is a table summarizing typical FT-IR spectral data for a related pyridine-dicarboxylic acid ligand and its metal complex, illustrating the expected shifts upon coordination.

| Functional Group | Vibration Mode | Typical Wavenumber (Free Ligand, cm⁻¹) | Typical Wavenumber (Complex, cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3000 (broad) | Absent |

| Carboxylic Acid | C=O stretch | ~1700 | Absent |

| Carboxylate | Asymmetric stretch (νₐₛ) | - | ~1600-1650 |

| Carboxylate | Symmetric stretch (νₛ) | - | ~1380-1420 |

| Pyridine Ring | Ring vibrations | ~1580, 1450 | Shifted upon coordination |

This table is illustrative and based on general data for pyridine-dicarboxylic acid complexes. Specific values for this compound complexes may vary.

Electronic Spectroscopy (UV-Vis) and Ligand-Metal Charge Transfer

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for elucidating the electronic structure of coordination compounds. For complexes of this compound, UV-Vis spectra provide insights into both internal ligand transitions (π → π* and n → π*) and transitions involving the metal center, such as ligand-to-metal charge transfer (LMCT) and d-d transitions.

The electronic absorption spectrum of a manganese(II) complex with a closely related ligand, 4-methoxy-pyridine-2-carboxylic acid, recorded in a DMSO solvent, demonstrated the occurrence of ligand-metal charge transfer (LMCT) interactions. researchgate.net LMCT bands are typically intense and arise from the excitation of an electron from a ligand-based molecular orbital to a metal-based d-orbital. libretexts.org The presence of the electron-donating methoxy group on the pyridine ring can influence the energy of the ligand's molecular orbitals, thereby affecting the energy and intensity of these charge transfer bands.

In studies of various transition metal complexes with ligands derived from 4-methoxypyridine-2-carboxylic acid, distinct absorption bands are observed. For instance, complexes of Co(II), Ni(II), Zn(II), and Cd(II) have been synthesized and their UV-Vis spectra recorded to understand their coordination geometry and electronic properties. researchgate.net These spectra are characterized by intraligand transitions, typically observed in the UV region, and in the case of transition metals with partially filled d-orbitals like Co(II) and Ni(II), weaker d-d transitions in the visible region. The intense bands are often attributed to a combination of π → π* and n → π* transitions within the ligand, which may overlap with more intense charge transfer bands. researchgate.net The introduction of a metal ion can cause a shift in the position of these intraligand bands compared to the free ligand.

| Complex | Solvent | Absorption Maxima (λmax, nm) | Assignment |

|---|---|---|---|

| [Mn(4-mpic)2(H2O)2] | DMSO | 281 | π → π and n → π* transitions, Ligand-Metal Charge Transfer (LMCT) |

Note: Data for a complex of the related ligand 4-methoxy-pyridine-2-carboxylic acid (4-mpic).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. For coordination compounds of this compound, ¹H and ¹³C NMR can confirm the coordination of the ligand to the metal ion.

While specific NMR data for metal complexes of this compound are not extensively reported, the spectrum of the parent compound, pyridine-2,6-dicarboxylic acid, provides a useful reference. In the ¹H NMR spectrum of pyridine-2,6-dicarboxylic acid recorded in DMSO-d₆, the pyridine protons appear as a triplet and a doublet in the aromatic region, typically between δ 8.0 and 8.5 ppm. chemicalbook.com The carboxylic acid protons are also observable, usually as a broad singlet at a much higher chemical shift.

For this compound, the ¹H NMR spectrum is expected to show two singlets (or two doublets if coupling occurs) for the two chemically non-equivalent pyridine protons at positions 3 and 5, and a singlet for the methoxy group protons (–OCH₃) at approximately δ 3.5-4.0 ppm.

Upon coordination to a diamagnetic metal ion such as Zn(II) or Cd(II), shifts in the positions of the ligand's proton signals are expected. The magnitude and direction of these coordination-induced shifts provide information about the changes in the electronic environment of the ligand upon complexation. The signals of the pyridine ring protons are particularly sensitive to coordination through the nitrogen atom. For paramagnetic complexes (e.g., with Cu(II), Co(II), or Mn(II)), NMR spectra are generally not informative due to significant line broadening caused by the unpaired electrons of the metal ion.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| Pyridine-2,6-dicarboxylic Acid | DMSO-d6 | ~8.2-8.3 (m, 3H, pyridine protons) |

| This compound (Expected) | - | Two signals for pyridine protons (H-3, H-5); One singlet for methoxy protons (–OCH₃) |

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential spectroscopic technique for studying coordination compounds with unpaired electrons, i.e., paramagnetic metal centers. It provides detailed information about the oxidation state, coordination environment, and electronic structure of the metal ion.

For complexes of this compound with paramagnetic metals like Cu(II), Mn(II), or V(IV), EPR spectroscopy can be highly informative. Studies on the closely related ligand 4-hydroxy-pyridine-2,6-dicarboxylic acid with vanadium(IV) (VIVO²⁺) have demonstrated the utility of this technique. nih.gov In these studies, EPR spectra were used to explore the binding mode of the ligand to the metal center. nih.gov Vanadyl complexes typically exhibit axial EPR spectra in frozen solutions, characterized by g-parallel (g∥) and g-perpendicular (g⊥) values, as well as hyperfine coupling constants with the ⁵¹V nucleus (I = 7/2), denoted as A∥ and A⊥.

The analysis of these EPR parameters helps in determining the donor atoms in the equatorial plane around the metal ion. For instance, the coordination of the nitrogen atom from the pyridine ring and oxygen atoms from the carboxylate groups creates a specific ligand field that is reflected in the g and A tensor values. It was found that for the 4-hydroxy analogue, the ligand can form both 1:1 and 1:2 (metal:ligand) complexes with vanadium(IV). nih.gov The EPR parameters are distinct for each species, allowing for their identification in solution. Similar behavior would be anticipated for complexes with this compound.

| Complex Species** | g∥ | g⊥ | A∥ (10-4 cm-1) | A⊥ (10-4 cm-1) |

|---|---|---|---|---|

| [VO(dipic-OH)] | 1.939 | 1.979 | 170.0 | 62.0 |

| [VO(dipic-OH)2]2- | 1.948 | 1.980 | 164.5 | 59.5 |

**Note: Data for complexes of the related ligand 4-hydroxy-pyridine-2,6-dicarboxylic acid (H₂dipic-OH).*

Thermal Analysis of Coordination Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition pathways of coordination compounds. These methods monitor the change in mass (TGA) and temperature difference (DTA) of a substance as it is heated at a controlled rate.

For coordination compounds of this compound, thermal analysis reveals a multi-step decomposition process. Typically, the initial mass loss corresponds to the removal of solvent molecules, such as coordinated or lattice water. This dehydration step is usually endothermic and occurs at relatively low temperatures (below 150 °C).

Following dehydration, the decomposition of the organic ligand occurs at higher temperatures. This process can be complex, involving several steps corresponding to the fragmentation of the 4-methoxypyridine-2,6-dicarboxylate ligand. These decomposition steps are often highly exothermic. The final product at the end of the analysis, typically at temperatures above 600-700 °C, is usually a stable metal oxide. mdpi.com

Studies on complexes of the parent pyridine-2,6-dicarboxylic acid show decomposition patterns involving the initial loss of water molecules, followed by the degradation of the dicarboxylate ligand, ultimately yielding a metal oxide residue. researchgate.net The thermal stability of the complex is influenced by the nature of the metal ion and the strength of the metal-ligand bonds.

| Temperature Range (°C) | Process | Mass Loss Event | DTA Peak Type |

|---|---|---|---|

| ~50 - 150 | Dehydration | Loss of lattice/coordinated H₂O | Endothermic |

| ~250 - 600 | Ligand Decomposition | Fragmentation of the organic ligand | Exothermic |

| > 600 | Residue Formation | Stable metal oxide | - |

Supramolecular Architectures and Crystal Engineering

Self-Assembly Principles of Dicarboxylate Moieties

The self-assembly of molecules is a process where pre-designed components spontaneously organize into ordered structures. In the case of dicarboxylate moieties, such as those in 4-methoxypyridine-2,6-dicarboxylic acid, the primary driving forces for self-assembly are the strong and directional hydrogen bonds that can form between the carboxylic acid groups. These interactions often lead to the formation of predictable supramolecular synthons, which are robust structural motifs that can be utilized in crystal engineering.

The presence of the pyridine (B92270) nitrogen and the methoxy (B1213986) group introduces additional layers of complexity and control over the self-assembly process. The pyridine nitrogen can act as a hydrogen bond acceptor, competing with or complementing the hydrogen bonding of the carboxylate groups. The methoxy group, with its potential for weak hydrogen bonding and steric influence, can further direct the arrangement of molecules. The interplay of these interactions dictates the final supramolecular architecture, which can range from simple dimers to complex three-dimensional networks. In the self-assembly of pyridine-2,6-diimine-linked macrocycles, the process can be cooperative, leading to the formation of high-aspect-ratio nanotubes. researchgate.net

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are the cornerstone of the crystalline structures of pyridine-2,6-dicarboxylic acid derivatives. In the solid state, these interactions create intricate networks that define the packing of the molecules. The two carboxylic acid groups can engage in various hydrogen bonding motifs, including the common carboxylic acid dimer synthon.

The pyridine nitrogen atom can also participate in hydrogen bonding, typically as an acceptor from a carboxylic acid proton. This can lead to the formation of one-dimensional chains or more complex layered structures. The introduction of a methoxy group at the 4-position can influence these hydrogen bonding networks in several ways. While not a strong hydrogen bond donor or acceptor, the oxygen atom of the methoxy group can participate in weaker C-H···O interactions, further stabilizing the crystal lattice. Moreover, the steric bulk of the methoxy group can influence the relative orientation of the molecules, favoring certain packing arrangements over others. In the crystal structure of pyridine-2,6-dicarboxylic acid, a one-dimensional supramolecular structure is stabilized by a strong symmetric double hydrogen bond. mdpi.comresearchgate.net

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. biosynth.com The pyridine nitrogen and the two carboxylate groups can coordinate to metal ions in a variety of modes, leading to a diverse range of network topologies. The deprotonated dicarboxylate can act as a chelating ligand to a single metal center or as a bridging ligand between multiple metal centers.

Below is a table summarizing the crystallographic data for a copper(II) complex incorporating a pyridine-2,6-dicarboxylate (B1240393) ligand, which provides insight into the potential coordination environment of this compound in a coordination polymer.

| Parameter | Value |

| Compound | [Cu(C7H3NO4)(C6H7NO)] |

| Formula | C13H10CuN2O5 |

| Crystal System | Orthorhombic |

| Space Group | Pnna |

| a (Å) | 7.94(10) |

| b (Å) | 11.06(7) |

| c (Å) | 17.09(6) |

| V (ų) | 1501(22) |

| Z | 4 |

| Reference | gexinonline.com |

Crystal Engineering Approaches in Pyridine-2,6-dicarboxylate Systems

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In pyridine-2,6-dicarboxylate systems, crystal engineering strategies often revolve around the predictable nature of hydrogen bonding and coordination chemistry. By systematically modifying the components of the system, it is possible to control the resulting supramolecular architecture.

The introduction of substituents onto the pyridine ring is a powerful tool in the crystal engineer's arsenal. A substituent at the 4-position, such as a methoxy group, can be used to tune the electronic properties of the pyridine ring, which in turn can affect the strength of the coordination bonds and hydrogen bonds it forms. The size and shape of the substituent can also be used to sterically direct the assembly of the molecules, leading to the formation of specific crystal packing motifs. The use of co-crystals, where two or more different molecules are incorporated into the same crystal lattice, is another common crystal engineering approach that has been applied to pyridine and dicarboxylic acid systems. mdpi.com

The table below presents a comparison of coordination polymers formed from pyridine-2,6-dicarboxylic acid (H2PDA) and its 4-hydroxy-substituted analogue (H3CAM), illustrating the impact of the 4-substituent on the resulting framework.

| Compound | Ligand | Metal Ion | Dimensionality | Resulting Structure | Reference |

| {[Zn(PDA)(H2O)1.5]}n | H2PDA | Zn(II) | 1D | Zigzag chain | nih.gov |

| {[Zn(HCAM)]·H2O}n | H3CAM | Zn(II) | 2D | (4,4) net | nih.gov |

| {[Nd2(PDA)3(H2O)3]·0.5H2O}n | H2PDA | Nd(III) | 3D | Microporous coordination polymer | nih.gov |

| {[Nd2(HCAM)3(H2O)4]·2H2O}n | H3CAM | Nd(III) | 2D | (4,4) grid | nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net This method is particularly effective for calculating the properties of molecules like 4-methoxypyridine-2,6-dicarboxylic acid. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. sid.irresearchgate.net The B3LYP functional is a commonly employed method in conjunction with basis sets like 6-311++G(d,p) for such analyses. sid.ir

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com For derivatives of pyridine-2,6-dicarboxylic acid, DFT calculations have been used to determine their most stable conformations. sid.ir For instance, studies on pyridine-2,6-dicarboxylic acid show that the molecule is nearly planar, though some derivatives may exhibit deviations to avoid steric hindrance between the functional groups. mdpi.comnih.gov

While specific optimized geometry data for this compound is not present in the available literature, the data for the parent pyridine-2,6-dicarboxylic acid provides a structural baseline.

Table 1: Selected Optimized Geometrical Parameters for Pyridine-2,6-dicarboxylic Acid Data based on related compounds as a proxy for this compound.

| Parameter | Bond/Angle | Value (DFT/B3LYP) |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (carboxyl) | ~1.51 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.36 Å | |

| Bond Angle | N-C-C (ring) | ~123° |

| C-C-C (ring) | ~118° | |

| C-C-C=O | ~124° | |

| C-C-O-H | ~111° |

Note: These are approximate values derived from studies on pyridine-2,6-dicarboxylic acid and its derivatives. Actual values for the 4-methoxy substituted compound may vary.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity and kinetic stability. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. youtube.com

For pyridine-based dicarboxylic acids, the HOMO is typically distributed over the pyridine (B92270) ring and the carboxylate groups, while the LUMO is also centered on the aromatic system. The energy of this gap can be calculated using DFT methods. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for Related Pyridine Dicarboxylic Acids Data based on related compounds as a proxy for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Pyridine-2,6-dicarboxylic acid | -7.2 | -2.5 | 4.7 |

| Substituted Pyridine Derivative | -0.267 | -0.181 | 0.086 |

Note: Values are illustrative and taken from different studies on related compounds. nih.gov The presence of a methoxy (B1213986) group (an electron-donating group) on the pyridine ring would be expected to raise the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to the unsubstituted acid.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In a molecule like this compound, the most negative regions are expected around the oxygen atoms of the carboxyl groups and the methoxy group, as well as the nitrogen atom of the pyridine ring. These sites represent the areas most likely to interact with cations or other electrophiles. researchgate.net The hydrogen atoms of the carboxylic acid groups would be regions of high positive potential, indicating their acidic nature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

In pyridine dicarboxylic acid derivatives, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring and carboxyl groups. These interactions, such as n → π* and π → π, are key to the molecule's electronic structure and stability. The methoxy group in the 4-position would introduce additional n → π interactions from the oxygen lone pairs into the pyridine ring's π system, further influencing the electronic properties.

Prediction of Reactivity and Reaction Mechanisms

Computational studies provide powerful tools for predicting the chemical reactivity and potential reaction pathways of molecules. oist.jpnii.ac.jp The insights gained from DFT calculations, such as MEP maps and frontier orbital analysis, allow for a rational prediction of how this compound will behave in a chemical environment.

The electron-donating methoxy group at the 4-position is expected to increase the electron density of the pyridine ring, potentially making it more susceptible to electrophilic substitution than the unsubstituted pyridine-2,6-dicarboxylic acid. The MEP map identifies the nitrogen and oxygen atoms as primary sites for coordination with metal ions. researchgate.net The HOMO-LUMO gap provides a measure of the energy required for electronic excitation, which is fundamental to understanding photochemical reactions.

Intramolecular proton transfer is a fundamental chemical process where a proton moves from one site to another within the same molecule. rsc.org In the context of pyridine dicarboxylic acids, this phenomenon is particularly relevant. For the related compound, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), intramolecular proton transfer from the phenolic hydroxyl group to the pyridine nitrogen atom is a known process. nih.gov

While this compound lacks the phenolic proton, proton transfer dynamics involving the two carboxylic acid groups are still highly relevant. Depending on the conformation, intramolecular hydrogen bonds can form between a carboxylic acid group and the pyridine nitrogen. Furthermore, proton transfer between the two carboxylic acid groups, or from a carboxylic acid to the nitrogen, especially in different ionization states or in the presence of other molecules, is a key aspect of its chemistry. rsc.org These processes are often ultrafast and can be influenced by the solvent environment. rsc.orgrsc.org

Nucleophilic and Electrophilic Sites Identification

Computational analyses, such as those employing Density Functional Theory (DFT), are instrumental in identifying the most probable sites for nucleophilic and electrophilic attacks within a molecule. ias.ac.in By calculating the distribution of electron density and the molecular electrostatic potential (MEP), researchers can predict the reactivity of this compound. researchgate.net

The molecular structure of this compound features a pyridine ring substituted with an electron-donating methoxy group at the 4-position and two electron-withdrawing carboxylic acid groups at the 2- and 6-positions. This substitution pattern creates distinct regions of high and low electron density, which in turn define the nucleophilic and electrophilic character of different atoms.

Nucleophilic Sites: The primary nucleophilic sites are anticipated to be the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and carboxylic acid groups. The nitrogen atom, with its lone pair of electrons, is an intrinsic nucleophilic center in pyridine derivatives. nih.gov The electron-donating nature of the methoxy group further enhances the electron density on the pyridine ring, thereby increasing the nucleophilicity of the nitrogen atom.

Computational studies on substituted pyridines have shown that electron-donating groups increase the HOMO (Highest Occupied Molecular Orbital) energy, which is correlated with enhanced nucleophilicity. ias.ac.in The oxygen atoms of the deprotonated carboxylate groups are also strong nucleophilic centers, readily available for coordination with metal ions. researchgate.net

Electrophilic Sites: Conversely, the electrophilic sites are primarily located at the carbon atoms of the carboxylic acid groups and the carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen atom (C2 and C6). The carboxylic acid groups are strong electron-withdrawing groups, which polarize the C=O bond, making the carbonyl carbon highly susceptible to nucleophilic attack.

Furthermore, the electron-deficient nature of the pyridine ring, exacerbated by the two carboxylic acid groups, renders the ring carbons electrophilic. nih.gov Theoretical predictions for electrophilic aromatic substitution on substituted pyridines confirm that the positions meta to the activating group and ortho/para to the deactivating groups are favored for electrophilic attack. nih.gov In this case, the C3 and C5 positions of the pyridine ring would be the most likely sites for such reactions.

A summary of the predicted reactive sites is presented in the table below.

| Site Type | Location on this compound | Reasoning |

| Nucleophilic | Pyridine Nitrogen Atom | Lone pair of electrons, enhanced by the electron-donating methoxy group. ias.ac.innih.gov |

| Nucleophilic | Carboxylate Oxygen Atoms | High electron density, readily coordinate with electrophiles. researchgate.net |

| Nucleophilic | Methoxy Oxygen Atom | Lone pairs of electrons. |

| Electrophilic | Carboxylic Acid Carbon Atoms | Polarization of the C=O bond by the electronegative oxygen atoms. |

| Electrophilic | Ring Carbon Atoms (C2, C6) | Electron-withdrawing effect of the adjacent nitrogen and carboxylic acid groups. |

| Electrophilic | Ring Carbon Atoms (C3, C5) | General electron deficiency of the pyridine ring, though to a lesser extent than C2/C6. nih.gov |

Polymorphism Studies Using Computational Methods

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Computational methods are increasingly used to predict and understand the polymorphic landscape of organic molecules. acs.orgnih.gov

While specific computational studies on the polymorphism of this compound are not extensively reported, research on the parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), provides a strong basis for expecting polymorphic behavior. rsc.org Computational studies combined with experimental work have revealed that dipicolinic acid can form different polymorphs, driven by a competition between different hydrogen bonding motifs, such as carboxylic acid dimers and salt formation. rsc.org

For this compound, the presence of the additional methoxy group introduces another variable that can influence crystal packing and the formation of polymorphs. Computational crystal structure prediction methods can be employed to explore the potential crystal packing arrangements and their relative energies. These methods typically involve:

Generating a multitude of plausible crystal structures based on the molecular geometry.

Calculating the lattice energy of each hypothetical structure using force fields or more accurate quantum mechanical methods.

Ranking the predicted structures by their relative stability to identify the most likely polymorphs.

Theoretical studies on related pyridine dicarboxylic acid derivatives have demonstrated the utility of computational tools in analyzing supramolecular synthons and predicting crystal structures. nih.gov These studies often utilize tools like Hirshfeld surface analysis to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the forces that stabilize different polymorphic forms. gexinonline.com

The table below outlines the computational approaches that could be applied to study the polymorphism of this compound, based on methodologies used for similar compounds.

| Computational Method | Purpose in Polymorphism Studies | Relevant Findings from Analogous Systems |

| Crystal Structure Prediction (CSP) | To generate and rank potential crystal packing arrangements based on lattice energy calculations. | Successfully predicted polymorphs for various organic molecules by identifying low-energy structures. |

| Density Functional Theory (DFT) | To accurately calculate the relative energies of different polymorphs and to analyze intermolecular interaction energies. | DFT calculations have been crucial in understanding the energetic competition between different synthons in pyridine-2,6-dicarboxylic acid. rsc.org |

| Molecular Dynamics (MD) Simulations | To study the dynamics of crystal growth and phase transitions between polymorphs at different temperatures and pressures. | MD simulations have provided insights into the stability of different crystalline forms of related heterocyclic compounds. mdpi.com |

| Hirshfeld Surface Analysis | To visualize and quantify intermolecular contacts, aiding in the understanding of the packing motifs that define different polymorphs. gexinonline.com | This analysis has been used to detail the hydrogen bonding and other non-covalent interactions in the crystals of pyridine dicarboxylic acid derivatives. gexinonline.com |

Given the structural complexity and the presence of multiple functional groups capable of forming strong intermolecular interactions, it is highly probable that this compound exhibits a rich polymorphic landscape, which can be systematically explored using these state-of-the-art computational techniques.

Advanced Research Applications

Catalysis

The catalytic potential of 4-methoxypyridine-2,6-dicarboxylic acid and its derivatives is a subject of growing interest, spanning homogeneous, heterogeneous, and biomimetic applications.

Application in Homogeneous Catalytic Systems

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound primarily functions as a multidentate ligand. Its ability to chelate metal ions is fundamental to its catalytic activity.

Ligand for Metal Complexes : The compound can act as a ligand, binding to various metal ions. biosynth.com It is known to form dicarboxylate complexes with nucleophilic metals such as copper and zinc. biosynth.com These metal complexes can then act as catalysts in a variety of organic reactions. The pyridine (B92270) nitrogen and the oxygen atoms of the two carboxylate groups can coordinate with a metal center, creating a stable complex that facilitates catalytic turnovers.

Bifunctional Organocatalysis : The related compound, pyridine-2,6-dicarboxylic acid (PDA), has been identified as an effective bifunctional organocatalyst. organic-chemistry.org This suggests that this compound could function similarly, with the acidic carboxylic acid groups and the basic pyridine nitrogen acting in concert to catalyze reactions, such as the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org

Heterogeneous Catalysis and Surface Adsorption

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often as a solid. Derivatives of pyridine-2,6-dicarboxylic acid are used to construct robust catalytic materials.

Metal-Organic Frameworks (MOFs) : Pyridine-dicarboxylic acids are employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). chemiitkgp-mcdaslab.com These porous materials can house catalytically active metal sites. The structure of this compound makes it a suitable candidate for creating MOFs with specific functionalities, where the framework itself acts as a heterogeneous catalyst for reactions like CO2 fixation or the synthesis of bioactive compounds. chemiitkgp-mcdaslab.com

Surface Adsorption : The ability of the carboxylic acid groups to interact with metal ions and surfaces is crucial. researchgate.net This property is relevant for immobilizing catalytic species on solid supports. The adsorption characteristics of similar compounds have been studied, indicating the potential for this compound to be used in creating supported catalysts or for its adsorption properties to be exploited in separation processes.

Enzyme Mimicry and Biomimetic Catalysis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. The scaffold of pyridine-dicarboxylic acids is well-suited for this purpose.

Structural Models for Proteins : The pyridine-2,6-dicarboxamide scaffold, a derivative of the parent acid, is used to create structural and functional models of proteins. researchgate.netnih.gov By arranging functional groups in a specific three-dimensional orientation, these scaffolds can mimic the active sites of enzymes.

Development of Synzymes : These "synthetic enzymes" can catalyze reactions with specificities approaching those of their biological counterparts. The rigid pyridine backbone and the strategically placed functional groups of this compound provide a foundation for designing catalysts that can bind a substrate and facilitate its transformation in a controlled manner, mimicking enzymatic processes.

Medicinal Chemistry Scaffolds and Drug Development Intermediates

In the pharmaceutical sciences, this compound is a valuable entity, serving both as a foundational scaffold for new drugs and as a key intermediate in their synthesis. biosynth.comechemi.com Pyridine-based heterocycles are among the most prevalent pharmacophores in drug development. nih.gov

Design and Synthesis of Bioactive Molecules

The core structure of this compound is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Building Block for Bioactive Molecules : 4-Substituted pyridine-2,6-dicarboxylic acids are recognized as crucial building blocks for synthesizing bioactive molecules and chemical probes for biological research. oist.jp The pyridine ring is a common feature in many therapeutic agents, and its substitution pattern allows for the fine-tuning of pharmacological properties. nih.gov

Scaffold for New Therapeutics : The compound's structure provides a rigid framework to which various functional groups can be attached. This allows medicinal chemists to design and create libraries of novel molecules for screening against various biological targets, including those for therapeutic and preventative medicine. oist.jpmdpi.com For instance, derivatives have been synthesized as potential TRPC6 inhibitors for therapeutic use. google.com X-ray crystallography studies have shown that the molecule adopts a tetradentate coordination geometry, a structural insight that can guide the design of molecules intended to interact with specific biological targets. biosynth.com

Intermediate in Pharmaceutical Synthesis Pathways

Beyond its role as a scaffold, this compound is frequently used as a chemical precursor in the multi-step production of active pharmaceutical ingredients (APIs). echemi.comarborpharmchem.com

Bulk Drug Intermediate : The compound is classified as a "Bulk Drug Intermediate," indicating its role in the large-scale synthesis of pharmaceuticals. echemi.com It serves as a pre-processed component, simplifying complex synthetic routes and improving efficiency. arborpharmchem.com

Streamlining API Production : By providing a more advanced starting material, the use of this intermediate can reduce the number of steps in a synthesis, potentially lowering costs and waste. arborpharmchem.comnih.gov Its chemical handles—the carboxylic acids—can be readily converted into other functional groups like esters and amides, facilitating the construction of more complex drug molecules. biosynth.com

Compound Data

Below is a table summarizing key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 52062-26-7 echemi.com |

| Molecular Formula | C₈H₇NO₅ echemi.com |

| Molecular Weight | 197.14 g/mol biosynth.com |

| Appearance | White to off-white crystalline solid |

| Boiling Point | 484.39 °C (Predicted) biosynth.com |

| Melting Point | 225-226 °C (decomposes) echemi.com |

Materials Science

In the realm of materials science, this compound serves as a versatile organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). The arrangement of its coordinating groups—a central pyridine nitrogen and two carboxylate oxygens—allows for the formation of diverse and stable architectures with a wide range of properties. The presence of the methoxy (B1213986) group can influence the resulting material's structure and functionality, leading to applications in multifunctional materials, luminescent devices, non-linear optics, solar energy, and gas separation and storage.

Luminescent Materials

The development of efficient luminescent materials is crucial for applications in lighting, displays, and sensing. Lanthanide complexes are particularly interesting in this regard due to their sharp, line-like emission bands and long luminescence lifetimes. The organic ligand plays a critical role in sensitizing the lanthanide ion's luminescence through a process known as the "antenna effect."

Pyridine-2,6-dicarboxylic acid is a well-known sensitizer (B1316253) for lanthanide ions such as Europium(III) (Eu³⁺). rsc.orgresearchgate.net Complexes of Eu³⁺ with pyridine-2,6-dicarboxylic acid have been shown to exhibit strong red luminescence with exceptionally long lifetimes, on the order of milliseconds. rsc.org The quantum yield of these complexes, a measure of their emission efficiency, can be as high as 36.1% in solution. rsc.org The introduction of a methoxy group at the 4-position of the pyridine ring could potentially enhance these properties by modifying the energy levels of the ligand and improving the energy transfer to the lanthanide ion.

The table below summarizes the luminescent properties of a Eu³⁺ complex with the parent pyridine-2,6-dicarboxylic acid (dipicolinate).

| Property | Value | Reference |

| Complex | Na[Eu(dipic)₂·phen]·H₂O | rsc.org |

| Lifetime (solid state) | 2.31 ms | rsc.org |

| Lifetime (in ethanol) | 3.23 ms | rsc.org |

| Quantum Yield (in ethanol) | 36.1% | rsc.org |

This data is for a related compound and serves as a benchmark for the potential performance of this compound-based luminescent materials.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies such as frequency conversion and optical switching. Coordination polymers are a promising class of NLO materials due to the potential for creating non-centrosymmetric structures, a key requirement for second-order NLO effects like second-harmonic generation (SHG).

Components in Solar Fuel Technologies

The conversion of solar energy into chemical fuels is a key strategy for a sustainable energy future. Dye-sensitized solar cells (DSSCs) are a promising technology in this area, and the sensitizing dye is a critical component. The dye absorbs sunlight and injects electrons into a semiconductor, initiating the process of electricity generation.

Gas Adsorption Studies in MOFs

Metal-organic frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable pore sizes, making them ideal candidates for gas storage and separation. The choice of the organic linker is crucial in determining the pore structure and the gas adsorption properties of the resulting MOF.

While specific gas adsorption data for MOFs synthesized from this compound are not yet prevalent in the literature, studies on related systems provide valuable insights. For example, MOFs constructed from 2,2'-bipyridine-4,4'-dicarboxylic acid have been investigated for their ability to adsorb gases like carbon dioxide (CO₂) and hydrogen (H₂). frontiersin.org In one study, a vanadium-based MOF using this ligand was synthesized and showed a specific surface area of 325 m²/g and was effective in adsorbing Congo Red dye from aqueous solutions. frontiersin.org The principles of tailoring pore size and surface chemistry through ligand functionalization are well-established in MOF chemistry. mdpi.com The methoxy group of this compound could introduce specific interactions with guest gas molecules, potentially leading to enhanced selectivity for certain gases. For instance, functionalization of MOFs has been shown to improve CO₂ adsorption and separation performance. mdpi.com

The following table presents CO₂ and H₂ adsorption data for a MOF constructed from a related bipyridyl dicarboxylate ligand, illustrating the typical performance of such materials.

| Adsorbent | Gas | Temperature (K) | Uptake (mmol/g) | Reference |

| JMS-3 | CO₂ | 273 | 1.39 | mdpi.com |

| JMS-3 | CO₂ | 298 | 1.18 | mdpi.com |

| JMS-4 | CO₂ | 273 | 0.71 | mdpi.com |

| JMS-4 | CO₂ | 298 | 0.49 | mdpi.com |

| JMS-3a | H₂ | 77 | 2.88 | mdpi.com |

| JMS-4a | H₂ | 77 | 2.29 | mdpi.com |

This data is for MOFs constructed from a related ligand (2,2′-bipyridine-4,4′-dicarboxylic acid) and indicates the potential gas adsorption capabilities of MOFs based on this compound.

Chemical Probes for Biological Research

Derivatives of this compound are recognized as valuable building blocks in the synthesis of molecules designed for advanced research applications. oist.jp These scaffolds are integral to the creation of chemical probes, which are small-molecule tools used to study and manipulate biological systems. oist.jp The core structure, featuring a pyridine ring with two carboxylic acid groups and a methoxy substituent, provides a versatile platform for developing probes with specific functionalities. The pyridine nitrogen and the carboxylate oxygens can act as a tridentate chelater for metal ions, while the methoxy group at the 4-position modulates the electronic properties of the aromatic ring. biosynth.com This tunability allows for the design of probes that can, for example, interact with and report on the presence of metal ions, or bind to macromolecules like DNA and report on their structure or environment. biosynth.com

Electron Carrier Systems in Biological Contexts

In biological systems, the transfer of electrons is a fundamental process, most notably in the electron transport chain where it is coupled to ATP synthesis. ajol.info Metal complexes based on the parent compound, pyridine-2,6-dicarboxylic acid (DPA), have been identified as electron carriers in various biological systems. ajol.info These complexes can facilitate redox reactions, a property essential for mimicking or probing electron transfer pathways.

The ability of the pyridine ring system to participate in electron transfer is influenced by the substituents attached to it. Electron-donating groups or electron-withdrawing groups can fine-tune the redox potential of the molecule. mdpi.com The methoxy group (-OCH₃) on this compound is an electron-donating group, which increases the electron density on the pyridine ring. This modification affects the energy levels of the molecule's frontier orbitals, thereby altering its electrochemical properties compared to the unsubstituted DPA. mdpi.com This principle allows for the rational design of pyridine-based molecules with specific redox potentials, making them suitable for use as components in artificial electron carrier systems or as probes to study natural electron transport processes. While DPA-based complexes are known for this role, the targeted inclusion of the methoxy group offers a strategy to modulate these electron-carrying properties for specific research contexts. ajol.infomdpi.com

Molecular Tools for DNA Cleavage

The pyridine-2,6-dicarboxylic acid framework is a key component in the design of synthetic molecular tools capable of cleaving DNA. ajol.info The mechanism typically involves the chelation of a redox-active transition metal ion, such as iron(II) or copper(II). Once complexed, the metal center can be induced to generate highly reactive oxygen species (ROS), like hydroxyl radicals, which can then attack the deoxyribose backbone of DNA, leading to strand scission. ajol.info

Derivatives of this compound have been incorporated into such DNA-cleaving agents. In one notable example, a derivative of 4-methoxypyridine-2-carboxylic acid was coupled with a DNA-intercalating agent (9-anilinoacridine) to create a compound that binds to DNA and selectively cleaves it. The methoxypyridine carboxylate moiety serves as the iron(II)-binding site, responsible for generating the DNA-damaging free radicals. Research has demonstrated that modifying the intercalating part of the molecule can introduce sequence selectivity to the DNA cleavage.

| Compound Feature | Description | Function | Reference |

|---|---|---|---|

| Metal-Binding Moiety | A derivative of 4-methoxypyridine-2-carboxylic acid | Chelates Iron(II) to facilitate redox cycling and generate reactive oxygen species. | ajol.info |

| DNA-Targeting Moiety | 9-anilinoacridine derivative | Intercalates into the DNA double helix, bringing the metal-binding moiety into close proximity with the DNA backbone. | mdpi.com |

| Cleavage Mechanism | Generation of free radicals | The chelated metal ion catalyzes the production of radicals that attack and cleave the phosphodiester backbone of DNA. | ajol.info |

Probes for Metal Ion Interaction Studies

This compound is an effective tridentate ligand, using its pyridine nitrogen and two carboxylate oxygen atoms to bind strongly to a variety of metal ions. biosynth.com This characteristic makes the compound and its derivatives useful as probes in studies of metal ion coordination and interaction in chemical and biological systems. The study of which metal ions a ligand binds to, and with what affinity, is crucial for understanding the roles of metals in biology and for designing agents that can selectively chelate specific ions.

The substituent at the 4-position of the pyridine ring plays a critical role in determining the ligand's complexing ability. In acidic solutions, the hydroxyl group of the related 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) acts as an electron-withdrawing group, reducing the electron density available for donation by the ring nitrogen and thus lowering its binding affinity compared to the unsubstituted parent, DPA. lmaleidykla.lt However, in alkaline solutions, this hydroxyl group deprotonates to an O⁻ group, which is strongly electron-donating, thereby increasing the coordination ability of the ligand. lmaleidykla.lt The methoxy group of this compound is consistently electron-donating, meaning its metal-binding properties are modulated in a predictable way relative to the parent compound, making it a useful tool for comparative metal ion interaction studies. biosynth.com

Data from studies on the parent compound, pyridine-2,6-dicarboxylic acid, illustrate the type of quantitative information generated with these probes, showing differing stabilities for complexes with various divalent metal ions.

| Metal Ion | Ligand | Log Stability Constant (log β₂) | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | Pyridine-2,6-dicarboxylate (B1240393) | 16.1 | lmaleidykla.lt |

| Lead (Pb²⁺) | Pyridine-2,6-dicarboxylate | 11.8 | lmaleidykla.lt |

| Cadmium (Cd²⁺) | Pyridine-2,6-dicarboxylate | 11.0 | lmaleidykla.lt |

Derivatives and Analogues of 4 Methoxypyridine 2,6 Dicarboxylic Acid

Structure-Reactivity Relationships in 4-Substituted Pyridine-2,6-dicarboxylic Acids

The reactivity and properties of the pyridine-2,6-dicarboxylic acid framework are significantly influenced by the nature of the substituent at the 4-position. These derivatives are recognized as crucial building blocks for creating bioactive molecules and functional materials. google.comoist.jp The substituent can modulate the electron density of the pyridine (B92270) ring, affecting the acidity of the carboxylic acid groups and the coordination properties of the nitrogen atom.

Research has demonstrated that a variety of functional groups can be introduced at the 4-position, often through one-pot synthesis methods under mild conditions, which highlights the versatility of this chemical structure. oist.jpresearchgate.net For instance, the presence of an electron-donating group, such as a methoxy (B1213986) or hydroxy group, can alter the complexing ability of the ligand. A comparative study on the complexation with heavy metal ions revealed that the complexing ability of 4-hydroxypyridine-2,6-dicarboxylic acid is lower in acidic solutions but higher in alkaline solutions compared to the unsubstituted pyridine-2,6-dicarboxylic acid. researchgate.net This pH-dependent reactivity underscores the electronic influence of the 4-substituent on the deprotonation and chelation behavior of the dicarboxylic acid.